

Molecular weight and formula of 1-(2-Ethoxyethyl)-1,4-diazepane

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Compound of Interest

Compound Name: 1-(2-Ethoxyethyl)-1,4-diazepane

Cat. No.: B3081037

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An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1,4-diazepane

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and structural characteristics of **1-(2-Ethoxyethyl)-1,4-diazepane**. The content is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Chemical Identity and Properties

1-(2-Ethoxyethyl)-1,4-diazepane is a disubstituted cyclic diamine. The core of this molecule is a 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. An ethoxyethyl group is attached to one of the nitrogen atoms. Based on its structure, the chemical formula and molecular weight have been determined.

Table 1: Molecular Formula and Weight of **1-(2-Ethoxyethyl)-1,4-diazepane**

Parameter	Value
Chemical Formula	C ₉ H ₂₀ N ₂ O
Molecular Weight	172.27 g/mol

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999).

At present, detailed experimental data for **1-(2-Ethoxyethyl)-1,4-diazepane** is not extensively available in public literature, suggesting it is a novel or less-studied compound.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of **1-(2-Ethoxyethyl)-1,4-diazepane** is via the N-alkylation of a protected 1,4-diazepane precursor. A detailed experimental protocol for this proposed synthesis is outlined below.

2.1. Materials and Reagents

- 1-Boc-1,4-diazepane
- 2-Bromoethyl ethyl ether
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Sodium bicarbonate ($NaHCO_3$) solution (saturated)
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Hexanes
- Silica gel for column chromatography

2.2. Experimental Procedure

The synthesis can be conceptualized as a two-step process: N-alkylation followed by deprotection.

Step 1: N-Alkylation of 1-Boc-1,4-diazepane

- To a solution of 1-Boc-1,4-diazepane (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
- To this suspension, add 2-bromoethyl ethyl ether (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane.

Step 2: Deprotection of the Boc Group

- Dissolve the purified 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (1 equivalent) in dichloromethane.
- Add trifluoroacetic acid (3-5 equivalents) dropwise to the solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).

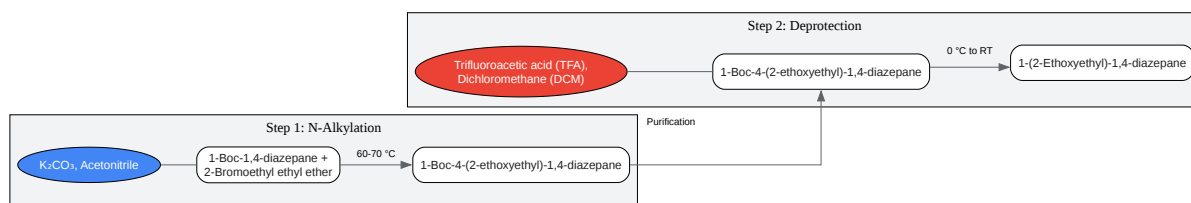
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, **1-(2-Ethoxyethyl)-1,4-diazepane**.

Table 2: Summary of Proposed Synthesis Steps

Step	Reactants	Reagents	Key Conditions	Product
Alkylation	1-Boc-1,4-diazepane, 2-Bromoethyl ethyl ether	K ₂ CO ₃ , Acetonitrile	60-70 °C, 12-18 hours	1-Boc-4-(2-ethoxyethyl)-1,4-diazepane
Deprotection	1-Boc-4-(2-ethoxyethyl)-1,4-diazepane	Trifluoroacetic acid, Dichloromethane	0 °C to room temperature, 2-4 hours	1-(2-Ethoxyethyl)-1,4-diazepane

Visualized Synthesis Workflow

The logical flow of the proposed synthesis is depicted in the following diagram.



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Caption: Proposed two-step synthesis of **1-(2-Ethoxyethyl)-1,4-diazepane**.

Potential Applications in Research and Development

Derivatives of 1,4-diazepane are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. They are known to interact with various receptors and enzymes in the central nervous system. The introduction of an ethoxyethyl group can modulate the pharmacokinetic properties of the parent diazepane scaffold, such as its solubility, lipophilicity, and metabolic stability. This makes **1-(2-Ethoxyethyl)-1,4-diazepane** a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Further research into this compound could explore its utility as a scaffold in the development of new drugs targeting a range of diseases.

- To cite this document: BenchChem. [Molecular weight and formula of 1-(2-Ethoxyethyl)-1,4-diazepane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3081037#molecular-weight-and-formula-of-1-2-ethoxyethyl-1-4-diazepane\]](https://www.benchchem.com/product/b3081037#molecular-weight-and-formula-of-1-2-ethoxyethyl-1-4-diazepane)

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